molecular formula C17H12N6O5 B11695030 5-nitro-2-(4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)pyridine

5-nitro-2-(4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)pyridine

Cat. No.: B11695030
M. Wt: 380.3 g/mol
InChI Key: JYTOISRNPPRCTH-AWQFTUOYSA-N
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Description

5-NITRO-2-[(2E)-2-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE: is a complex organic compound characterized by its nitro groups and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-2-[(2E)-2-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE typically involves multiple steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Coupling Reaction: The coupling of the nitropyridine with the phenylhydrazine derivative is achieved through a condensation reaction, often under acidic or basic conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino groups under appropriate conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Amino Derivatives: Formed through the reduction of nitro groups.

    Substituted Pyridines: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its nitro groups, which can be reduced to form reactive intermediates that damage microbial cells.

Industry

    Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-NITRO-2-[(2E)-2-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE is largely dependent on its chemical structure. The nitro groups can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA. The pyridine rings can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitropyridine: A simpler nitropyridine derivative with similar reactivity.

    4-Nitrophenylhydrazine: A related compound with a nitro group and hydrazine functionality.

Uniqueness

5-NITRO-2-[(2E)-2-({4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]PYRIDINE is unique due to its combination of nitro groups and pyridine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12N6O5

Molecular Weight

380.3 g/mol

IUPAC Name

5-nitro-N-[(E)-[4-(5-nitropyridin-2-yl)oxyphenyl]methylideneamino]pyridin-2-amine

InChI

InChI=1S/C17H12N6O5/c24-22(25)13-3-7-16(18-10-13)21-20-9-12-1-5-15(6-2-12)28-17-8-4-14(11-19-17)23(26)27/h1-11H,(H,18,21)/b20-9+

InChI Key

JYTOISRNPPRCTH-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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